molecular formula C6H3Cl2NO2 B1311869 2,4-dichloropyridine-3-carboxylic Acid CAS No. 262423-77-8

2,4-dichloropyridine-3-carboxylic Acid

Cat. No. B1311869
M. Wt: 192 g/mol
InChI Key: ZFGZNVSNOJPGDV-UHFFFAOYSA-N
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Description

2,4-Dichloropyridine-3-carboxylic Acid, also known as 2,4-dichloronicotinic acid, is a chemical compound with the molecular formula C6H3Cl2NO2 . It is an off-white powder and is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,4-dichloropyridine-3-carboxylic Acid involves several stages. The first stage involves the reaction of 2,4-dichloropyridine with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran and hexane at -78°C for 0.5 hours. The second stage involves the addition of carbon dioxide in tetrahydrofuran and hexane at -78°C to 20°C for 0.166667 hours. The third stage involves the treatment with hydrogen chloride and water, adjusting the pH to 4 .


Molecular Structure Analysis

The molecular structure of 2,4-dichloropyridine-3-carboxylic Acid is represented by the formula C6H3Cl2NO2 . The molecular weight of the compound is 192 .


Physical And Chemical Properties Analysis

2,4-Dichloropyridine-3-carboxylic Acid is an off-white powder . It has a melting point of 166-167°C and a predicted boiling point of 325.2±37.0°C. The predicted density of the compound is 1.612±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

2,4-Dichloropyridine-3-carboxylic acid serves as a precursor in various synthesis processes. The catalytic reduction of dichloropyridine derivatives leads to the formation of other compounds like pyridine-carboxylic acid and piperidine-carboxylic acid, showcasing its versatility in chemical transformations (Wibaut, 2010). Additionally, this chemical is a key intermediate in the synthesis of pyrazole-5-carboxylic acid amide compounds, illustrating its significance in the creation of novel chemical entities (Yang Yun-shang, 2011).

Extraction and Purification Processes

2,4-Dichloropyridine-3-carboxylic acid is also pivotal in extraction and purification processes. For example, its derivative, pyridine-3-carboxylic acid, is extensively used in industries like food, pharmaceutical, and biochemistry. The extraction of this compound using various diluents demonstrates the chemical's utility in enhancing production efficiency (Sushil Kumar & B. V. Babu, 2009).

Pharmaceutical and Biochemical Applications

The compound and its derivatives are involved in pharmaceutical and biochemical research. For instance, certain labeled inhibitors for biochemical pathways are synthesized using dichloropyridine derivatives, showing its application in drug development and biochemical studies (B. Latli et al., 2016). Moreover, the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives highlight the biochemical significance of these compounds in understanding microbial interactions and therapeutic developments (Ö. Tamer et al., 2018).

Safety And Hazards

2,4-Dichloropyridine-3-carboxylic Acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician .

properties

IUPAC Name

2,4-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGZNVSNOJPGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442046
Record name 2,4-dichloropyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloropyridine-3-carboxylic Acid

CAS RN

262423-77-8
Record name 2,4-dichloropyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloronicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (2M in heptane/THF/benzene, 16.7 mL) was treated dropwise with 2,4-dichloropyridine (5 g, 33.8 mmol) at −78° C. in THF (25 mL). The mixture was stirred at −78° C. for 2 hours, treated with excess dry ice, allowed to warm up to room temperature, and partitioned between diethyl ether and an equal volume of 10% aqueous KOH. The basic extract was neutralized with 10% HCl and extracted with diethyl ether. The ethereal extract was dried (Na2SO4), filtered, and the filtrate wasconcentrated under reduced pressure to provide 9.5 g (70% yield) of the title compound. 1H NMR (300 MHz, DMSO-D6) δ ppm 3.32 (s, 1H), 7.74 (d, J=5.42 Hz,1H), 8.47 (d, J=5.42 Hz,1H).
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16.7 mL
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5 g
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25 mL
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70%

Synthesis routes and methods III

Procedure details

To a stirring solution of diisopropyl ethyl amine (11.1 ml, 81.08 mmol) in THF (50 ml) was added dropwise a solution of BuLi (1.46 M, 43.3 ml, 73.65 mmol) in hexane below −65° C. and the mixture was stirred for 40 minutes. To this solution was added dropwise 2,4-dichloropyridine (10 g, 67.57 mmol) in THF (15 mL) at −78° C. and stirred for 30 minutes. Carbon dioxide generated from freshly crushed dry ice was passed through CaCl2 guard tube and then charged into the reaction mixture for 10 minutes and the reaction mixture was slowly allowed to come to room temperature. The solvent was evaporated under reduced pressure and dissolved in a minimum volume of water. The aqueous layer was washed with water and acidified to pH 4 with conc. HCl. It was then extracted with ethyl acetate, the organic layer was washed with brine and dried over sodium sulfate. The organic solvent was removed under reduced pressure to provide 2,4-dichloronicotinic acid (10.6 g, 82%) as off white solid.
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11.1 mL
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50 mL
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10 g
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15 mL
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Synthesis routes and methods IV

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A solution of 0.40 g of the aldehyde from Step B was dissolved in 6 mL of THF and then added to a solution of 0.27 g of sodium chlorite and 0.29 g of sulfamic acid in 6 mL of water. The reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with 1 N sodium hydroxide (10 mL) and extracted with diethyl ether (1×). The aqueous layer was then acidified with concentrated HCl, extracted with methylene chloride (2×), and the combine methylene chloride extracts were dried over magnesium sulfate. The methylene chloride was removed under vacuum to give 0.22 g of a solid. 1H NMR (CDCl3; 300 MHz) δ 7.38 (d, 1H J is 5.4 Hz), 8.40 (d, 1H, J is 5.5 Hz), 8.60 (bs, 1H).
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0.4 g
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6 mL
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0.27 g
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0.29 g
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6 mL
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10 mL
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